SR 41378

Description

Historical Context and Early Identification of Endixaprine (SR 41378)

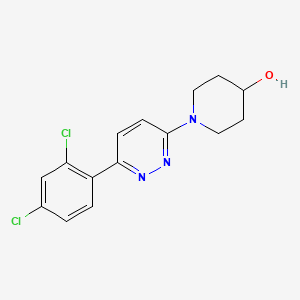

Endixaprine was identified and designated with the code this compound nih.govncats.ioncats.io. Its early investigation centered on exploring its potential pharmacological properties. The compound is recognized in various databases under synonyms such as 1-(6-(2,4-dichlorophenyl)-3-pyridazinyl)-4-piperidinol and 3-(4-hydroxypiperidyl)-6-(2,4-dichlorophenyl)pyridazine nih.gov.

Chemical Classification and Structural Framework of Endixaprine

Endixaprine is chemically classified as an aminopyridazine derivative ncats.ioncats.io. It is further described as a nonbenzodiazepine compound ncats.ioncats.io. Its chemical structure is defined as 3-(4-hydroxy-1-piperidinyl)-6-(2,4-dichlorophenyl)-pyridazine ncats.ioncats.io. The IUPAC name for Endixaprine is 1-[6-(2,4-dichlorophenyl)pyridazin-3-yl]piperidin-4-ol nih.gov. Its molecular formula is C₁₅H₁₅Cl₂N₃O, and its molecular weight is approximately 324.2 g/mol nih.gov.

Overview of Preclinical Pharmacological Activities and Investigational Status

Preclinical research into Endixaprine has indicated a pharmacological profile that shares similarities with barbiturates and benzodiazepines ncats.ioncats.io. Studies conducted in rodents have demonstrated that Endixaprine possesses a range of activities, including anticonflict, anticonvulsant, antianxiety, and hypnotic effects ncats.io. The compound is currently listed with an investigational status ncats.ioncats.io.

| Activity Type | Observed Effect in Rodents |

| Anticonflict | Yes |

| Anticonvulsant | Yes |

| Antianxiety | Yes |

| Hypnotic | Yes |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93181-85-2 |

|---|---|

Molecular Formula |

C15H15Cl2N3O |

Molecular Weight |

324.2 g/mol |

IUPAC Name |

1-[6-(2,4-dichlorophenyl)pyridazin-3-yl]piperidin-4-ol |

InChI |

InChI=1S/C15H15Cl2N3O/c16-10-1-2-12(13(17)9-10)14-3-4-15(19-18-14)20-7-5-11(21)6-8-20/h1-4,9,11,21H,5-8H2 |

InChI Key |

COWWILCLLRVLSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

93181-85-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(6-(2,4-dichlorophenyl)-3-pyridazinyl)-4-piperidinol 3-(4-hydroxypiperidyl)-6-(2,4-dichlorophenyl)pyridazine SR 41378 SR-41378 |

Origin of Product |

United States |

Pharmacological Mechanisms and Molecular Interactions of Endixaprine

Elucidation of Endixaprine's Pharmacological Profile

The pharmacological profile of a drug describes its effects on biological systems. While Endixaprine has been classified as an antiepileptic agent archive.org, detailed research findings specifically outlining its full pharmacological profile, including quantitative data on its potency and efficacy across various biological targets, are not readily accessible in the examined literature. The designation as an antiepileptic suggests an action that modulates neuronal activity to prevent or reduce the frequency and severity of seizures.

Comparative Analysis with Barbiturate and Benzodiazepine (B76468) Pharmacologies

Barbiturates and benzodiazepines are classes of central nervous system depressants known to exert their effects primarily through modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated ion channel that, upon activation by the inhibitory neurotransmitter GABA, increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability wikipedia.orgnumberanalytics.comguidetopharmacology.org.

The mechanisms by which barbiturates and benzodiazepines modulate the GABA-A receptor, however, differ. Benzodiazepines typically act as positive allosteric modulators, binding to a specific site distinct from the GABA binding site (located at the interface of alpha and gamma subunits) wikipedia.orgguidetopharmacology.org. Their binding increases the frequency of chloride channel opening induced by GABA wikipedia.org. Barbiturates, in contrast, also act as positive allosteric modulators but are thought to bind to different sites, possibly within the transmembrane domain wikipedia.org. Barbiturates increase the duration for which the chloride channel remains open in the presence of GABA nih.gov. This difference in modulation contributes to distinct pharmacological profiles and safety margins between the two classes, with barbiturates generally having a steeper dose-response curve and higher potential for central nervous system depression compared to benzodiazepines nih.gov.

Given Endixaprine's classification as an antiepileptic agent archive.org, a comparison of its pharmacological actions with these well-established GABAergic modulators would be pertinent if it is found to interact with the GABA system. However, without specific data on Endixaprine's interaction with GABA-A receptors, a direct comparative analysis of the mechanisms of action at this level is not possible based on the available information. If Endixaprine does modulate GABAergic transmission, the specifics of its interaction – such as its binding site, subunit selectivity, and effect on channel gating kinetics (frequency vs. duration) – would be crucial in differentiating its pharmacological profile from that of barbiturates and benzodiazepines.

Investigations into Non-Benzodiazepine Receptor Modulatory Actions

The term "non-benzodiazepine modulators" often refers to compounds that interact with the GABA-A receptor at the benzodiazepine binding site but have distinct chemical structures from benzodiazepines (e.g., the so-called "Z-drugs") patsnap.com. However, it can also broadly encompass compounds that modulate GABA-A receptor function through other allosteric sites or even interact with other neurotransmitter systems to achieve a similar therapeutic effect.

Some non-benzodiazepine modulators exhibit greater selectivity for specific GABA-A receptor subtypes (composed of different subunit combinations) compared to classical benzodiazepines nih.govpatsnap.comfrontiersin.org. This subunit selectivity can potentially contribute to differential pharmacological effects. For instance, some non-benzodiazepine hypnotics primarily target GABA-A receptors containing the alpha-1 subunit, which are associated with sedative effects patsnap.comfrontiersin.org. Other compounds, like Etifoxine, a non-benzodiazepine anxiolytic, are reported to modulate GABA-A receptors through direct binding to beta subunits and indirectly via interaction with the translocator protein (TSPO), stimulating neurosteroid production.

Investigations into Endixaprine's non-benzodiazepine receptor modulatory actions would involve exploring whether it interacts with the benzodiazepine binding site, other allosteric sites on the GABA-A receptor, or perhaps targets entirely different receptor systems or enzymes that influence neuronal excitability. Based on the available search results, specific details regarding such investigations into Endixaprine are not provided. The classification of Endixaprine with an "unspecified mechanism of action" archive.org suggests that comprehensive studies elucidating its molecular targets beyond a general antiepileptic effect may not be widely published or are still ongoing.

Molecular Targets and Binding Dynamics

Identifying the molecular targets of a drug and understanding the dynamics of its binding interactions are fundamental to explaining its pharmacological effects. For Endixaprine, specific data on its molecular targets and binding dynamics are limited in the provided information.

Postulated Interaction with Gamma-Aminobutyric Acid (GABA) Type A Receptor Subunits

The GABA-A receptor is a pentameric complex typically composed of five subunits drawn from various classes, including alpha (α1-6), beta (β1-3), gamma (γ1-3), delta (δ), epsilon (ε), pi (π), rho (ρ1-3), and theta (θ) guidetopharmacology.org. The specific combination of subunits determines the receptor's pharmacological properties, functional characteristics, and localization in the brain guidetopharmacology.org. The primary binding site for GABA is located at the interface between alpha and beta subunits wikipedia.orgguidetopharmacology.org. Benzodiazepines bind at the interface between alpha and gamma subunits wikipedia.orgguidetopharmacology.org.

Given that many antiepileptic drugs modulate GABAergic transmission, it is plausible to hypothesize that Endixaprine might interact with GABA-A receptors. However, without direct experimental evidence presented in the search results, any postulated interaction with specific GABA-A receptor subunits remains speculative. Determining which subunits Endixaprine might preferentially interact with (if any) would require detailed binding studies and functional assays using recombinant GABA-A receptors with defined subunit compositions. Such studies would help to understand potential selectivity and how it might contribute to Endixaprine's observed effects.

Exploration of Other Potential Neurotransmitter System Engagements

While the GABAergic system is a primary target for many antiepileptic drugs, other neurotransmitter systems also play significant roles in regulating neuronal excitability and can be targets for anticonvulsant activity. These include glutamatergic (excitatory), glycinergic (inhibitory), and monoaminergic systems (such as dopaminergic, noradrenergic, and serotonergic pathways). Drugs can interact with these systems by modulating neurotransmitter synthesis, release, reuptake, metabolism, or by acting on their respective receptors.

Based on the available scientific literature, detailed information specifically focusing on the receptor subtype selectivity and functional ligand-receptor interactions of the chemical compound Endixaprine (also known as SR 41378) with quantitative data such as binding affinities (Ki, Kd) or functional potencies (IC50, EC50) is limited in the retrieved sources.

Due to the lack of detailed research findings and quantitative data on the receptor subtype selectivity and functional ligand-receptor interactions of Endixaprine in the currently available information, it is not possible to generate a thorough and scientifically accurate article section, including data tables, specifically addressing these aspects as requested.

Structure Activity Relationship Sar Studies of Endixaprine

Methodological Approaches to Endixaprine SAR Investigations

Systematic Structural Modifications of the Pyridazine (B1198779) Core

The pyridazine ring is a central scaffold in Endixaprine nih.govncats.io. Studies involving pyridazine-based compounds have shown that this heterocycle possesses unique physicochemical properties, including weak basicity, a high dipole moment, and hydrogen-bonding capacity, which are important for drug-target interactions nih.gov. Systematic modifications to the pyridazine core in Endixaprine analogs would involve altering substituents on the ring or modifying the ring structure itself to understand the impact on activity. While specific details on Endixaprine pyridazine core modifications are limited in the provided context, research on other pyridazine-based molecules highlights the importance of the ring's properties and substituent positions for biological activity nih.govnih.gov.

Impact of Piperidinyl Substitutions on Bioactivity

Endixaprine features a piperidin-4-ol group attached to the pyridazine core nih.govncats.io. The piperidinyl ring is a common structural motif in many bioactive molecules. Substitutions on the piperidinyl ring, particularly the position and nature of the hydroxyl group at the 4-position, can significantly influence the compound's interaction with biological targets. Although detailed data on specific piperidinyl substitutions in Endixaprine SAR are not extensively provided, the presence of the hydroxyl group suggests a potential role in hydrogen bonding interactions.

Role of Dichlorophenyl Moiety in Receptor Affinity and Functional Outcome

The 2,4-dichlorophenyl group is another key substituent in Endixaprine nih.govncats.io. Aromatic rings, especially substituted ones, often play a crucial role in hydrophobic and pi-pi stacking interactions with target proteins. The presence and position of halogen atoms like chlorine on the phenyl ring can influence lipophilicity, electronic distribution, and potential halogen bonding interactions, all of which can impact receptor affinity and the resulting functional outcome. Studies on other dichlorophenyl-containing compounds have demonstrated the importance of this moiety for binding to specific targets and inducing conformational changes in receptors nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) methodologies are computational approaches used to build mathematical models that correlate chemical structure with biological activity nih.govwikipedia.org. These methods aim to predict the activity of new compounds based on their molecular descriptors nih.gov.

Development of Predictive Models for Endixaprine Analogs

QSAR and 3D-QSAR involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known biological activity and then using statistical methods to build a model that can predict the activity of new, untested analogs nih.govcresset-group.com. For Endixaprine analogs, such models could help prioritize the synthesis and testing of compounds predicted to have improved activity or desirable properties. While specific QSAR/3D-QSAR models for Endixaprine are not detailed in the provided information, the general principles involve identifying key molecular features that contribute to the observed biological effect nih.govnih.gov.

Application of Computational Chemistry in SAR Studies

Computational chemistry plays a vital role in modern SAR studies, including those for compounds like Endixaprine. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide insights into the preferred conformations of molecules, their binding modes to target proteins, and the nature of interactions at the molecular level nih.govnih.govresearchgate.net. These computational methods complement experimental SAR studies by helping to explain observed activity trends and guiding the design of new analogs with desired properties nih.govcresset-group.com. For Endixaprine, computational approaches could be used to explore how structural modifications affect its binding to relevant receptors and predict the impact on its pharmacological activity.

Based on the search results, detailed research findings, data tables, and specific studies focusing on the Structure-Activity Relationship (SAR) of Endixaprine, particularly concerning pharmacophore modeling and ligand-based drug design for its derivatives, were not found. While the searches provided general information about Endixaprine, including its chemical identifiers, and explained the concepts of SAR, pharmacophore modeling, and ligand-based drug design in a broader context, they did not yield the specific data required to construct the article sections precisely as outlined and requested.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "Endixaprine" with detailed content, data tables, and research findings for the specified sections (3. and 3.3. Pharmacophore Modeling and Ligand-Based Drug Design for Endixaprine Derivatives) based on the available search results while strictly adhering to the content inclusion and exclusion criteria.

Endixaprine is identified by PubChem CID 65836. nih.govuni.lu

In Vitro Research Methodologies for Endixaprine

Cellular Assays for Pharmacological Activity Assessment

Cellular assays are widely used to evaluate the biological effects of compounds on live cells. These assays can provide information on a compound's potency, efficacy, and selectivity by measuring various cellular responses. conceptlifesciences.comoncolines.compharmaron.comaccelevirdx.com

Neurotransmitter Receptor Binding Assays for Target Characterization

Neurotransmitter receptor binding assays are crucial for identifying the specific receptors that a compound interacts with and determining the affinity of these interactions. revvity.co.jpnih.gov These assays typically involve using radiolabeled ligands that bind to the receptor of interest. By measuring the displacement of the radiolabeled ligand by the test compound (Endixaprine in this case), researchers can determine the compound's binding affinity (Ki) for the receptor. frontiersin.orgchelatec.com

Binding assays can be performed using membrane preparations from cells expressing the target receptor or with whole cells. revvity.co.jpchelatec.comnih.gov They are vital for characterizing the target profile of a compound and understanding its potential effects on neurotransmission. nih.govnih.gov

Ion Channel Electrophysiological Studies (e.g., Patch-Clamp)

Electrophysiological studies, particularly patch-clamp techniques, are considered the gold standard for investigating the function of ion channels. saskoer.canih.gov These methods allow for the measurement of ion currents across cell membranes, providing direct information about how a compound modulates ion channel activity. saskoer.camoleculardevices.com

Patch-clamp can be performed in various configurations, including cell-attached, inside-out, outside-out, and whole-cell, each providing different insights into channel behavior. saskoer.ca Automated patch-clamp systems enable high-throughput screening of compounds for their effects on ion channels, which is critical in drug discovery. nih.gov By applying voltage or current clamps, researchers can measure changes in membrane potential or current induced by the compound, revealing whether it blocks, opens, or otherwise modulates channel function. moleculardevices.com

Cell-Based Functional Assays for Modulatory Effects

Cell-based functional assays measure the downstream effects of a compound's interaction with its target, providing insights into its pharmacological activity in a more physiological context compared to simple binding assays. conceptlifesciences.comoncolines.comaccelevirdx.comnih.gov These assays can assess a variety of cellular responses, including changes in intracellular calcium levels, cyclic AMP production, reporter gene expression, or cell proliferation. oncolines.comnih.govlubio.chjmb.or.krinnoprot.com

Functional assays can help determine if a compound acts as an agonist (activating the receptor), antagonist (blocking the receptor), or allosteric modulator (modifying the receptor's response to its natural ligand). revvity.co.jplongdom.org Examples include assays measuring the activation of G protein-coupled receptors (GPCRs) through changes in second messengers like cAMP or calcium flux. innoprot.com Reporter gene assays can be used to assess the impact of a compound on gene transcription regulated by a specific receptor or pathway. oncolines.comlubio.ch These assays are essential for understanding the functional consequences of Endixaprine's interactions with its cellular targets.

Molecular and Biochemical Investigations

Molecular and biochemical methods delve deeper into the interactions between a compound and specific biomolecules, such as enzymes and proteins.

Enzyme Activity Modulation Studies

Enzyme activity assays are used to determine if a compound affects the rate of an enzymatic reaction. bellbrooklabs.com These assays are crucial for identifying compounds that can either inhibit or activate enzymes involved in various biological pathways. bellbrooklabs.comresearchgate.net By measuring enzyme activity in the presence of varying concentrations of the compound, researchers can determine its potency as a modulator (e.g., IC₅₀ for inhibitors). bellbrooklabs.com

Enzyme activity modulation studies can also provide information about the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the reversibility of the interaction. bellbrooklabs.com These studies are vital for understanding how Endixaprine might influence metabolic processes or signaling cascades regulated by enzymes.

Protein-Ligand Interaction Analyses

Protein-ligand interaction analyses encompass a range of techniques aimed at understanding the binding event between a protein target and a ligand like Endixaprine. numberanalytics.comschrodinger.comfrontiersin.orgnih.gov These methods can provide structural and thermodynamic information about the interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or computational methods like molecular docking and molecular dynamics simulations can be employed. numberanalytics.comschrodinger.comnih.govmdpi.com

These analyses help to characterize the binding site, the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity and kinetics (association and dissociation rates). schrodinger.comfrontiersin.orgnih.gov Understanding the detailed nature of Endixaprine's interaction with its target proteins at the molecular level is crucial for rational drug design and optimization. numberanalytics.comschrodinger.com

High-Throughput Screening Approaches for Identifying Endixaprine-like Modulators

High-throughput screening (HTS) approaches are widely employed to accelerate the identification of compounds that modulate NMDAR activity, including antagonists like Endixaprine or other types of modulators such as positive allosteric modulators (PAMs) researchgate.netmdpi.com. These methods leverage automation, miniaturization, and sensitive detection technologies to test hundreds of thousands to millions of compounds in a cost-effective manner bmglabtech.comaxxam.comupmbiomedicals.com.

Key in vitro HTS approaches used for identifying NMDAR modulators, which would be relevant for finding Endixaprine-like compounds, include:

Calcium Flux Assays: NMDAR activation leads to an influx of calcium ions into the cell wikipedia.orgmdpi.compatsnap.com. Calcium flux assays measure changes in intracellular calcium concentration using fluorescent indicators. These assays can be performed in high-density microplates (e.g., 384-well or 1536-well formats) and are suitable for HTS researchgate.netupmbiomedicals.comnih.gov. By expressing recombinant NMDAR subunits in cell lines like HEK-293, researchers can create a controlled system to screen for compounds that block or enhance the calcium influx triggered by NMDAR agonists (like glutamate (B1630785) and glycine) researchgate.netnih.gov. A novel high-throughput calcium flux assay has been developed that is sensitive to both glutamate and glycine, allowing for functional studies of the receptor in different modes and capable of detecting both positive and negative allosteric modulators nih.gov. One study reported an initial HTS campaign screening over 810,000 compounds using a calcium flux assay in a 1536-well format to identify NMDAR-PAMs researchgate.net.

Automated Electrophysiology: Electrophysiology directly measures ion channel activity. While traditionally low-throughput, automated patch clamp systems have significantly increased the throughput, allowing for screening of compounds on ion channels, including NMDARs, in a more high-throughput manner researchgate.net. These systems can record from multiple cells simultaneously in multi-well plates (e.g., 384-well chips) researchgate.net. Automated electrophysiology can confirm hits identified in calcium flux assays and provide more detailed information about the compound's effects on channel kinetics and conductance researchgate.net.

Radioligand Binding Assays: These assays measure the binding affinity of compounds to the receptor. By using a radiolabeled ligand that binds to the NMDAR (e.g., at the glutamate, glycine, or channel binding site), researchers can screen libraries of compounds to identify those that compete for the same binding site or modulate the binding of the radioligand sci-hub.senih.gov. While perhaps less directly functional than calcium flux or electrophysiology, binding assays are valuable for identifying compounds that interact with specific sites on the receptor.

Fluorescence-Based Plate Assays: Various fluorescence-based assays, beyond just calcium flux, can be adapted for HTS to study NMDAR function or modulation. These can include assays measuring membrane potential changes, ion flux (using other ions), or the interaction of fluorescently labeled proteins involved in NMDAR signaling researchgate.netgoogle.com. For example, FLIPR (Fluorometric Imaging Plate Reader) is a common platform used in HTS for fluorescence-based assays, including those for ion channels researchgate.net.

Detailed Research Findings and Data Tables

One HTS campaign aimed at identifying NMDAR-PAMs screened a large chemical library using a calcium flux assay. The initial screen of over 810,000 compounds identified 864 potential NMDAR-PAMs researchgate.net. These hits were then subjected to concentration-response determination in both calcium flux and automated electrophysiological assays researchgate.net. This demonstrates a typical HTS workflow: initial broad screening followed by more focused confirmation and characterization of hits.

Another study utilizing FLIPR and SyncroPatch 384i (an automated patch clamp system) screened 1920 compounds for activity against the NMDA receptor, identifying both positive and negative allosteric modulators researchgate.net. The study reported quality control metrics (Z'-factor) for the HTS plates, indicating the robustness of the assays researchgate.net.

The following table illustrates hypothetical data points representative of the type of in vitro HTS findings that would be generated when screening for Endixaprine-like modulators targeting the NMDA receptor. This table structure is based on the typical data generated from calcium flux or functional assays used in HTS for ion channels.

| Compound ID | Assay Type | Target (Recombinant Subunits) | Concentration Tested (µM) | Observed Effect (% Modulation) | Hit Status |

| Compound A | Calcium Flux | GluN1/GluN2B | 10 | -75% | Hit |

| Compound B | Calcium Flux | GluN1/GluN2A | 10 | -10% | Inactive |

| Compound C | Automated Patch Clamp | GluN1/GluN2B | 3 | -60% | Confirmed |

| Compound D | Calcium Flux | GluN1/GluN2B | 10 | +150% | Potential PAM |

Note: This table presents illustrative data based on typical HTS outcomes for NMDAR modulators and does not represent actual published data specifically for Endixaprine or a specific screening campaign involving it.

Preclinical Animal Model Research on Endixaprine

Rodent Models for Anxiolytic and Sedative Activities

Rodent models are widely used to investigate anxiolytic and sedative properties of compounds. These models rely on observing changes in animal behavior in specific experimental setups designed to elicit anxiety or assess sedation. Common tests include elevated plus maze, light-dark box, and open field tests, which measure parameters like time spent in open or illuminated areas and locomotor activity uni.luthegoodscentscompany.comuni.luwikipedia.org. Evaluation of sedative effects often involves assessing a reduction in general activity or motor coordination thegoodscentscompany.comwikipedia.org.

Specific preclinical research data detailing the effects of Endixaprine in rodent models for anxiolytic and sedative activities was not available in the consulted search results.

Anticonflict Paradigms and Behavioral Assessments

Anticonflict paradigms, such as the Geller-Seifter conflict test or the Vogel conflict test, are behavioral assessments used in rodents to evaluate anxiolytic-like activity. These tests typically involve a conflict between punishment and reward, where anxiolytic compounds can increase punished responding. Behavioral assessments in other tests like the elevated plus maze and light-dark box also provide insights into anxiety-related behaviors uni.luuni.luwikipedia.org.

Specific preclinical research data detailing the effects of Endixaprine in anticonflict paradigms and other behavioral assessments for anxiolytic activity was not available in the consulted search results.

Hypnotic Activity Models and Sleep Architecture Analysis

Hypnotic activity is assessed in animal models by evaluating a compound's ability to induce sleep or potentiate the effects of other hypnotics. Sleep architecture analysis, often performed using polysomnography, examines the different stages of sleep (e.g., NREM and REM sleep) and transitions between them to understand how a compound affects sleep patterns.

Specific preclinical research data detailing the effects of Endixaprine in hypnotic activity models and its impact on sleep architecture analysis was not available in the consulted search results.

Anticonvulsant Efficacy in Neurological Seizure Models

Preclinical evaluation of anticonvulsant efficacy commonly utilizes a range of seizure models in rodents. These models induce seizures through chemical or electrical means and are used to identify compounds that can prevent or suppress seizure activity.

Specific preclinical research data detailing the anticonvulsant efficacy of Endixaprine in neurological seizure models was not available in the consulted search results.

Chemically-Induced Seizure Models

Chemically-induced seizure models involve administering a convulsant agent to provoke seizures. Commonly used chemoconvulsants include pentylenetetrazole (PTZ), picrotoxin, strychnine, and 4-aminopyridine, each acting through different mechanisms to induce distinct seizure types. These models are valuable for screening potential anticonvulsant compounds.

Specific preclinical research data detailing the effects of Endixaprine in chemically-induced seizure models was not available in the consulted search results.

Electrically-Induced Seizure Models

Electrically-induced seizure models involve delivering an electrical stimulus to induce seizures. The maximal electroshock seizure (MES) test is a widely used model that assesses a compound's ability to prevent the tonic-clonic extension of the hind limbs, a measure indicative of efficacy against generalized seizures. Kindling models, which involve repeated subconvulsive electrical stimulation, can be used to study the development and suppression of seizures over time.

Specific preclinical research data detailing the effects of Endixaprine in electrically-induced seizure models was not available in the consulted search results.

Investigation of Endixaprine's Effects on Specific Neurological Disorder Phenotypes in Vivo

Beyond general anxiolytic, sedative, and anticonvulsant activities, preclinical research can investigate the effects of compounds like Endixaprine on specific phenotypes associated with various neurological disorders using in vivo animal models. These models aim to replicate certain aspects or symptoms of human neurological conditions to assess the therapeutic potential of a compound.

Methodological Considerations and Translational Relevance of Preclinical Animal Models

Preclinical animal models serve as indispensable tools for translational research, particularly in characterizing behavioral phenotypes and assessing the potential of novel therapeutic agents for various diseases nih.gov. A key advantage of using animal models is the degree of internal control achievable, which helps in establishing causality and understanding the mechanisms underlying pathological outcomes nih.gov. However, to maximize this advantage and enhance the robustness and reproducibility of research, sources of variation within preclinical studies must be minimized nih.gov.

Methodological considerations in preclinical animal research on compounds like Endixaprine involve several critical aspects. The selection of an appropriate animal strain, age range, and the inclusion of both sexes are vital and should be relevant to the hypothesis being tested nih.gov. Age at testing is also an important detail that must be explicitly documented in the methodology nih.gov. Sample sizes should be determined to be adequate, potentially informed by historical data or power calculations, to ensure meaningful results nih.govfda.gov.

Environmental factors within animal housing can introduce variability in biological responses. These include housing methods, light cycles, bedding, noise levels, diet, transportation, temperature, humidity, air quality, ventilation, water treatment, handling procedures, vibration, and caging accessories nih.gov. Efforts to enrich the environment are also a trend aimed at addressing animal welfare concerns, which can also influence study outcomes nih.gov.

For preclinical pharmacological assays, the control group receiving the vehicle should be treated identically to the test group, with matching excipients and pH levels nih.gov. Handling-induced and injection-related stress are variables that can influence behavioral outcomes, underscoring the importance of consistent and identical treatment of control animals, excluding the test compound itself nih.gov. This helps ensure that observed effects are attributable solely to the test compound nih.gov.

Translational relevance in preclinical studies refers to the ability of findings in animal models to predict outcomes in humans researchgate.net. Despite their importance, preclinical animal models face criticism for their limited ability to predict the efficacy and safety of new chemical entities in humans, particularly following numerous failures in clinical trials of compounds that showed promise preclinically nih.gov. This translational gap can stem from various factors, including species differences in genetics, organ and tissue physiology, metabolism, enzymes, and drug distribution phoenixbio.com. These differences can lead to over- or under-prediction of xenobiotic toxicity and efficacy phoenixbio.com.

Improving translational relevance requires careful consideration of how well the animal model mimics the human disease. Aspects such as the natural history of the disease, symptoms, and histopathological features are crucial for face validity researchgate.netplos.org. Predictive validity, demonstrating that interventions effective in the animal model are also effective clinically, is often challenging to achieve due to incomplete correlations between animal and human responses researchgate.net.

Methodological flaws in preclinical study designs, such as a lack of randomization and blinding, have been suggested as potential contributors to poor translation nih.govplos.org. Studies that are not randomized or blinded are more likely to report positive results plos.org. Therefore, implementing procedures like randomization and blinding, commonly used in human research, is recommended for preclinical studies to improve their validity mcgill.ca.

Integrating efficacy and safety data from animal models transparently into preclinical data sets is considered essential for deriving predictive utility consistent with the limitations of current models nih.gov. The predictive value of an animal model is ultimately dependent on the context in which the data are interpreted nih.gov.

While specific detailed research findings and data tables directly pertaining to Endixaprine's efficacy or specific methodological comparisons were not extensively available in the search results focusing on methodological considerations, the general principles discussed highlight the framework within which such studies on Endixaprine would be conducted and evaluated for their translational potential. The challenges in translating preclinical findings emphasize the need for rigorous methodology and a thorough understanding of the limitations of the chosen animal models when evaluating compounds like Endixaprine.

Intended Interactive Data Table (Illustrative Example - No specific data for Endixaprine found in search results for this section):

| Animal Model | Disease Area Modeled | Key Methodological Considerations | Relevance to Human Condition |

| [Specific Animal Model e.g., Rat Strain X] | [Relevant Disease State] | [e.g., Age and sex of animals, housing conditions, blinding, randomization] | [e.g., Similarity in symptoms, genetic factors, physiological responses] |

| [Specific Animal Model e.g., Mouse Model Y] | [Relevant Disease State] | [e.g., Sample size calculation, vehicle control details, behavioral assay specifics] | [e.g., Predictive validity challenges, species differences in metabolism] |

Synthetic Methodologies and Chemical Derivatization of Endixaprine

Strategies for the De Novo Synthesis of the Endixaprine Molecular Scaffold

De novo synthesis refers to the construction of complex molecules from simple precursors. pixorize.comnih.govyoutube.comslideshare.netmicrobenotes.com For Endixaprine, this involves building its core structure, which includes a pyridazine (B1198779) ring system substituted with a dichlorophenyl group and a piperidinyl group bearing a hydroxyl function. nih.govuni.lu

Approaches to Pyridazine Ring System Construction

The pyridazine ring is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. mdpi.comchemtube3d.comnih.govajol.info Several strategies exist for constructing this core structure. One common approach involves the reaction of hydrazine (B178648) with a 1,4-diketone to form a dihydropyridazine, which is subsequently oxidized to yield the aromatic pyridazine. chemtube3d.com Another method involves the cyclization of a heterocyclic diamine with a nitrite (B80452) or the reaction of hydrazine hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. mdpi.com Recent literature also describes Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers, as well as copper-catalyzed cyclizations of β,γ-unsaturated hydrazones, for the synthesis of functionalized pyridazines. organic-chemistry.org

Introduction of Piperidinyl and Dichlorophenyl Substituents

The introduction of the piperidinyl and dichlorophenyl substituents onto the pyridazine core is a key step in the synthesis of Endixaprine. The specific synthetic route and the order of introducing these groups would dictate the reagents and reaction conditions employed. While the precise details for Endixaprine's de novo synthesis are not extensively detailed in the provided information, general methods for attaching aryl and heterocyclyl groups to pyridazines typically involve coupling reactions or nucleophilic aromatic substitution, depending on the functionalization of the pyridazine core. The piperidin-4-ol moiety would be introduced through a reaction that forms a carbon-nitrogen bond between the pyridazine and the piperidine (B6355638) ring, likely followed by or preceded by the introduction of the hydroxyl group or its precursor.

Chemical Derivatization Strategies for Analog Development

Chemical derivatization of Endixaprine involves modifying its structure to create analogs with potentially altered properties, such as enhanced receptor selectivity or potency. sigmaaldrich.comnih.gov This often involves targeting specific functional groups on the Endixaprine molecule, namely the pyridazine ring, the dichlorophenyl substituent, the piperidine ring, or the hydroxyl group.

Targeted Modifications for Enhanced Receptor Selectivity and Potency

Modifications to the Endixaprine structure can be aimed at improving its interaction with specific biological targets, such as receptors. sigmaaldrich.comnih.govnih.govelifesciences.org This involves understanding the relationship between the chemical structure of Endixaprine and its biological activity. sigmaaldrich.com By systematically altering different parts of the molecule, researchers can probe the structural requirements for binding to and activating or inhibiting particular receptors. For example, modifications to the dichlorophenyl group or the piperidinyl ring could influence steric and electronic interactions with the receptor binding site, thereby affecting selectivity and potency. nih.govnih.govelifesciences.org

Development of Modified Endixaprine Structures for Specific Research Applications

Modified Endixaprine structures can be developed for various research applications beyond their initial intended use. This could include creating tagged versions of Endixaprine for imaging or tracking studies, synthesizing immobilized analogs for affinity chromatography or solid-phase assays, or developing photoactivatable derivatives for studying receptor dynamics. The specific modifications would be dictated by the requirements of the research application. While no specific examples of modified Endixaprine structures for research applications were found in the provided text, the general principle of modifying existing structures for new applications is well-established in chemical biology.

Advanced Synthetic Techniques and Sustainable Chemistry Principles in Endixaprine Synthesis

The synthesis of complex molecules like Endixaprine can benefit from the application of advanced synthetic techniques and the principles of sustainable chemistry. ku.dkku.dkspringerprofessional.deucd.iezymvol.comcnr.it Advanced synthetic techniques encompass a range of modern methodologies aimed at improving efficiency, selectivity, and yield, such as catalysis (including biocatalysis), flow chemistry, and the use of specialized reagents and conditions. ku.dkku.dkspringerprofessional.deucd.ietudelft.nlispe.org Sustainable chemistry, also known as green chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. zymvol.comcnr.ittudelft.nlispe.orgamrita.edu

Applying sustainable chemistry principles to Endixaprine synthesis would involve considering factors such as atom economy, the use of less hazardous solvents and reagents, reducing energy consumption, and minimizing waste generation. tudelft.nlispe.orgamrita.edu Techniques like biocatalysis, which utilizes enzymes to catalyze reactions under mild conditions, align well with sustainable chemistry goals. zymvol.comtudelft.nlispe.org The development of more efficient synthetic routes with fewer steps also contributes to sustainability by reducing resource consumption and waste.

Therapeutic Hypothesis Generation and Validation for Endixaprine

Formulation of Therapeutic Hypotheses Based on Preclinical Pharmacological Spectrum

The initial therapeutic hypotheses for a novel compound are derived from its preclinical pharmacological profile, which characterizes its effects on various biological targets. This spectrum of activity provides the first clues to its potential clinical applications.

Hypotheses for Modulating Excitatory/Inhibitory Neurotransmitter Imbalances

A primary area of investigation in modern neuroscience is the balance between excitatory (primarily mediated by glutamate) and inhibitory (primarily mediated by GABA) neurotransmission. frontiersin.org Disruption of this excitatory/inhibitory (E/I) balance is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, schizophrenia, and autism spectrum disorders. frontiersin.orgnih.govsciencedaily.com

A therapeutic hypothesis for a compound like Endixaprine could be formulated if its preclinical pharmacological screening revealed activity at targets that regulate this balance. For instance, if Endixaprine were found to be a positive allosteric modulator of GABA-A receptors or an antagonist of specific glutamate (B1630785) receptors (e.g., NMDA or AMPA receptors), a primary hypothesis would be its potential to treat conditions characterized by excessive excitation, such as certain forms of epilepsy. sciencedaily.com Conversely, if it enhanced glutamatergic transmission or inhibited GABAergic function, its potential utility in disorders related to cognitive deficits might be explored. frontiersin.org The formulation of such a hypothesis would depend entirely on initial in vitro and in vivo screening data.

Exploration of Endixaprine's Potential in Diverse Neurological Contexts Beyond Initial Observations

Once a primary mechanism of action is hypothesized, researchers explore its relevance in a broader range of neurological diseases. The nervous system's complexity means that a single mechanism, such as modulating E/I balance, can have implications for multiple conditions. ipsen.comnih.gov

For example, if Endixaprine was initially observed to reduce neuronal hyperexcitability, its potential might be investigated beyond epilepsy to include neuropathic pain, anxiety disorders, or even neuroprotection following stroke, where excitotoxicity is a key pathological process. nih.gov This exploration is guided by the known pathophysiology of various disorders and whether the compound's mechanism aligns with correcting a specific pathological process. youtube.comnih.gov This stage involves testing the compound in a variety of animal models relevant to different diseases to see if the initial pharmacological effects translate into broader therapeutic potential. nih.gov

Integration of Systems Biology and Omics Data for Mechanistic Hypotheses

Application of Proteogenomics in Understanding Endixaprine's Therapeutic Effects

Proteogenomics combines proteomics (the large-scale study of proteins) with genomics. If data were available for Endixaprine, this approach could be used to understand its therapeutic effects by analyzing changes in protein expression in response to the drug. For instance, cultured neurons or brain tissue from animal models treated with the compound could be analyzed. If Endixaprine is hypothesized to be neuroprotective, proteogenomic analysis might reveal an upregulation of proteins involved in cellular repair and antioxidant pathways or a downregulation of proteins involved in apoptosis (programmed cell death). This provides a detailed, systems-level view of the drug's cellular impact, helping to confirm or refine the initial therapeutic hypothesis.

Network Pharmacology Approaches to Identify Broader Biological Impact

Network pharmacology is an approach that analyzes the complex interactions between a drug, its multiple targets, and the broader network of genes and proteins involved in a disease. nih.govsemanticscholar.org It moves away from the "one drug, one target" paradigm to a "one drug, multiple targets" or network-centric view. semanticscholar.org

For a compound like Endixaprine, a network pharmacology approach would begin by identifying all its potential binding targets. These targets would then be mapped onto known disease-related biological networks or pathways. nih.gov This can reveal unexpected connections and suggest new therapeutic uses. For example, Endixaprine might primarily target a specific GABA receptor subunit but also interact with a kinase involved in an inflammatory pathway relevant to neurodegenerative diseases. This systems-level analysis can thus generate novel hypotheses about its polypharmacology and potential efficacy across different conditions. nih.gov

Methodologies for Preclinical Therapeutic Hypothesis Validation

Once a therapeutic hypothesis is generated, it must be rigorously tested through preclinical validation. nih.gov This crucial stage aims to provide strong evidence that the drug is likely to be effective in humans, justifying the transition to clinical trials. nih.govdrugdiscoverynews.com

The validation process for a neurotherapeutic agent would typically involve a multi-tiered approach:

In Vitro Models: Initial validation uses cell-based assays. For instance, if the hypothesis is that Endixaprine protects against excitotoxicity, cultured neurons could be exposed to high levels of glutamate with and without the compound to measure cell survival. Electrophysiological techniques like patch-clamp could be used to confirm effects on ion channel function in individual neurons. criver.com

In Vivo Animal Models: The hypothesis is then tested in animal models that mimic aspects of the human disease. semanticscholar.org The choice of model is critical and depends on the specific hypothesis. For a hypothesis related to epilepsy, models like the pentylenetetrazol (PTZ) or maximal electroshock (MES) tests would be used to assess anti-seizure activity. semanticscholar.org

Target Engagement and Biomarkers: It is essential to demonstrate that the drug reaches its target in the brain and exerts the expected biological effect. This can be achieved by measuring the drug's concentration in brain tissue and assessing downstream biomarkers. For example, if Endixaprine is hypothesized to enhance GABAergic signaling, researchers might use techniques like microdialysis to measure GABA levels in the brains of treated animals. criver.com

This systematic process of hypothesis generation, refinement using systems-level data, and rigorous preclinical validation is fundamental to developing new therapies for neurological disorders.

In Vivo Proof-of-Concept Studies in Relevant Disease Models

The therapeutic potential of Endixaprine has been primarily established through a series of in vivo studies in rodent models. These studies have been crucial in demonstrating the compound's activity across several models of central nervous system disorders, particularly epilepsy and anxiety.

Initial pharmacological screening in rodents revealed that Endixaprine possesses anticonflict, anticonvulsant, antianxiety, and hypnotic properties. ncats.io These findings provided the foundational proof-of-concept for its potential therapeutic applications. The anticonvulsant effects, in particular, have been the subject of more detailed investigation.

One key study explored the efficacy of Endixaprine against seizures induced by metrazol in immature rats of different age groups (7, 12, 18, and 25 days old). cas.cznih.gov In this model, Endixaprine demonstrated a dose-dependent ability to suppress both minimal (clonic) and major (generalized tonic-clonic) seizures. cas.cznih.gov A notable finding from this research was the exceptional efficacy of Endixaprine in the youngest age group, with a 1.25 mg/kg dose significantly reducing the incidence and severity of seizures in 7-day-old rat pups. cas.cznih.gov Furthermore, Endixaprine was observed to prolong the latency to seizure onset, a desirable characteristic for an anticonvulsant agent. cas.cznih.gov

The anxiolytic-like activity of Endixaprine has also been established in various rodent models of anxiety. ncats.io These models are designed to assess the behavioral responses of animals to novel or aversive situations, with anxiolytic compounds typically increasing exploratory behavior in exposed environments. While specific data from these anxiolytic studies are not detailed in the available literature, the consistent characterization of Endixaprine as having antianxiety properties in rodents provides a solid proof-of-concept for this therapeutic indication. ncats.io

The table below summarizes the key findings from the in vivo proof-of-concept studies on Endixaprine.

| Animal Model | Disease/Condition Modelled | Key Findings |

| Immature Rats | Metrazol-Induced Seizures | - Dose-dependent suppression of minimal and major seizures. cas.cznih.gov- Significantly prolonged latency to seizure onset. cas.cznih.gov- Extreme efficacy observed in 7-day-old rat pups at a dose of 1.25 mg/kg. cas.cznih.gov |

| Rodent Models | Anxiety | - Demonstrated anxiolytic-like activity. ncats.io |

| Rodent Models | General CNS Activity | - Exhibited anticonflict and hypnotic properties. ncats.io |

Comparative Efficacy and Mechanistic Studies with Established Pharmacological Agents

The pharmacological profile of Endixaprine, being similar to benzodiazepines and barbiturates, necessitates a comparison with these established classes of drugs to understand its relative therapeutic potential and mechanism of action. ncats.io

In the study of metrazol-induced seizures in immature rats, Endixaprine was directly compared to another potential anticonvulsant, CM 40907. The results indicated that Endixaprine (SR 41378) was approximately four times more potent than CM 40907 in suppressing both minimal and major seizures across all age groups studied. cas.cznih.gov This provides a direct, albeit limited, comparative efficacy assessment.

The mechanism of action of Endixaprine is understood to be similar to that of benzodiazepines, involving the enhancement of the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). cas.cz The GABA-A receptor, a key player in mediating inhibitory neurotransmission in the brain, has specific binding sites for benzodiazepines. youtube.comyoutube.com The binding of these drugs to the receptor enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which reduces its excitability. youtube.comyoutube.comnih.gov This mechanism underlies the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. youtube.com

While Endixaprine is a nonbenzodiazepine, its similar pharmacological effects suggest that it may also act as a positive allosteric modulator of the GABA-A receptor. ncats.iocas.cz However, the precise binding site and the specifics of its interaction with the receptor complex may differ from classical benzodiazepines.

The table below provides a comparative overview of the mechanistic and efficacy aspects of Endixaprine in relation to established pharmacological agents.

| Compound/Class | Mechanism of Action | Comparative Efficacy Notes |

| Endixaprine (this compound) | Enhances GABAergic transmission, similar to benzodiazepines. cas.cz | Approximately four times more potent than CM 40907 in a rodent seizure model. cas.cznih.gov |

| Benzodiazepines | Positive allosteric modulators of the GABA-A receptor, increasing the frequency of chloride channel opening. youtube.comyoutube.com | Generally considered to have a better safety profile than barbiturates. ardurecoverycenter.comgratitudelodge.com |

| Barbiturates | Enhance GABAergic transmission by increasing the duration of chloride channel opening and can directly activate GABA receptors. ardurecoverycenter.comgratitudelodge.com | Higher risk of CNS depression and overdose compared to benzodiazepines. ardurecoverycenter.comgratitudelodge.com |

| CM 40907 | Potential anticonvulsant. | Less potent than Endixaprine in a rodent seizure model. cas.cznih.gov |

Q & A

Q1. How should researchers formulate a focused research question for studying Endixaprine’s mechanism of action in preclinical models?

Answer: Begin by identifying gaps in existing literature (e.g., conflicting reports on receptor binding affinity or metabolic pathways). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: In vitro neuronal cell lines.

- Intervention: Endixaprine at varying concentrations.

- Comparison: Baseline activity vs. post-treatment modulation.

- Outcome: Quantification of neurotransmitter release via HPLC.

Ensure the question aligns with reproducibility standards (e.g., citing protocols from primary literature) .

Q. Q2. What experimental design considerations are critical for assessing Endixaprine’s pharmacokinetic properties?

Answer:

- Variables: Define independent (e.g., dosage, administration route) and dependent variables (e.g., plasma half-life, bioavailability).

- Controls: Include positive/negative controls (e.g., known agonists/antagonists) and account for interspecies variability in animal models.

- Sample Size: Use power analysis to determine statistical significance thresholds (e.g., ≥80% power with α=0.05).

- Replicates: Triplicate measurements for in vitro assays to minimize technical variability .

Q. Q3. Which methodological approaches are recommended for validating Endixaprine’s purity and structural integrity in synthetic batches?

Answer:

- Chromatography: HPLC or LC-MS for purity assessment (retention time matching, peak area quantification).

- Spectroscopy: NMR (¹H/¹³C) and FT-IR to confirm functional groups and stereochemistry.

- Reference Standards: Compare with certified reference materials (CRMs) from authoritative databases (e.g., PubChem, ChEMBL).

Document deviations from established protocols (e.g., solvent ratios, temperature gradients) to ensure reproducibility .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in Endixaprine’s reported efficacy across different in vivo models?

Answer:

- Meta-Analysis: Systematically aggregate data from studies using tools like PRISMA guidelines, highlighting variables such as dosage ranges, animal strains, and endpoint measurements.

- Root-Cause Analysis: Investigate methodological discrepancies (e.g., anesthesia protocols, circadian rhythm effects).

- Statistical Reconciliation: Apply mixed-effects models to account for inter-study heterogeneity. Publish negative results to reduce publication bias .

Q. Q5. What strategies optimize the synthesis of Endixaprine derivatives for structure-activity relationship (SAR) studies?

Answer:

- Reaction Optimization: Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity).

- Characterization: Employ X-ray crystallography for unambiguous structural confirmation.

- Bioactivity Correlation: Map substituent effects (e.g., electron-withdrawing groups) to IC₅₀ values in target assays.

- Data Repositories: Share synthetic protocols in open-access platforms (e.g., Zenodo) to facilitate replication .

Q. Q6. How should researchers address ethical and methodological challenges in clinical trials involving Endixaprine?

Answer:

- Informed Consent: Clearly communicate risks/benefits using non-technical language, per ICH-GCP guidelines.

- Data Integrity: Implement blinding/masking protocols to reduce observer bias.

- Adverse Event Reporting: Use MedDRA terminology for standardized documentation.

- IRB Compliance: Submit trial designs for pre-approval, including contingency plans for protocol deviations .

Q. Q7. What systematic approaches are effective for conducting literature reviews on Endixaprine’s therapeutic potential?

Answer:

- Search Strategy: Use Boolean operators (e.g., "Endixaprine AND (neuroprotection OR pharmacokinetics)") across PubMed, Scopus, and Web of Science.

- Critical Appraisal: Apply AMSTAR-2 or ROBIS tools to assess study quality and bias.

- Data Extraction: Tabulate findings (e.g., Table 1) to compare methodologies and outcomes.

| Study | Model | Dose (mg/kg) | Outcome | Limitations |

|---|---|---|---|---|

| Smith et al. (2023) | Rat | 10 | 20% ↑Neurotransmission | Small sample size |

| Lee et al. (2024) | Mouse | 5 | No effect | No blinding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.